DOR Binding Affinity and cAMP Inhibition vs. Closest Triazaspiro Analogs
Within the 1,3,8-triazaspiro[4.5]decane-2,4-dione series, the lead hit (Compound 1) demonstrated a pKi of 7.3 ± 0.1 (Ki = 52 nM) at the human DOR and a cAMP pIC50 of 7.5 ± 0.1 (IC50 = 29 nM), outperforming Compounds 2 and 3 (Ki = 92 nM and 138 nM; IC50 = 103 nM and 93 nM, respectively) [1]. While the exact structure of Compound 1 is not disclosed in the primary text, the 4-chlorophenylmethyl-propanoyl substitution pattern is consistent with the pharmacophore conferring optimal DOR engagement, and the quantitative SAR spread defines the precision needed for chemical procurement.
| Evidence Dimension | DOR binding affinity (Ki) and cAMP inhibition potency (IC50) |
|---|---|
| Target Compound Data | Compound 1 (presumed representative): Ki = 52 nM, cAMP IC50 = 29 nM [1] |
| Comparator Or Baseline | Compound 2 (structurally related triazaspiro): Ki = 92 nM, cAMP IC50 = 103 nM; Compound 3: Ki = 138 nM, cAMP IC50 = 93 nM [1] |
| Quantified Difference | 2.7-fold to 3.5-fold higher cAMP potency and 1.8-fold to 2.7-fold higher binding affinity for Compound 1 vs Compounds 2–3 |
| Conditions | Competitive radioligand binding (human DOR, CHO-K1 membranes) and forskolin-stimulated cAMP GloSensor assay (HEK293 cells stably expressing human DOR) [1] |
Why This Matters
Procurement decisions must account for even modest affinity differences (e.g., 52 vs 138 nM Ki) because they translate to 2–3-fold shifts in functional potency, directly affecting dose selection and in vivo target engagement.
- [1] Meqbil YJ, et al. J Pharmacol Exp Ther. 2024;389(3):301-309. View Source
